molecular formula C10H7ClF3IOS B14047953 1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14047953
M. Wt: 394.58 g/mol
InChI Key: GVWCABKSUFQMNH-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the halogenation of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.

    Addition Reactions: The compound can participate in addition reactions with other organic molecules to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-1-(3-iodo-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

  • 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one

These compounds share similar structural features but differ in the position and type of halogen or functional groups attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical properties and applications.

Properties

Molecular Formula

C10H7ClF3IOS

Molecular Weight

394.58 g/mol

IUPAC Name

1-chloro-1-[3-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IOS/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,1H3

InChI Key

GVWCABKSUFQMNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)I)SC(F)(F)F)Cl

Origin of Product

United States

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